Arotinolol, (S)-
Description
Historical Context and Discovery of Arotinolol (B125393) as a Dual α/β-Adrenergic Receptor Blocker
The journey of Arotinolol began in Japan, where it was developed by Sumitomo Pharmaceutical Co., Ltd. drugbank.com It was first described in the scientific literature in 1979 as the compound S-596. wikipedia.org Subsequent preclinical research confirmed its identity as a non-selective α/β-adrenergic receptor blocker, a compound that antagonizes both alpha-1 (α1) and beta (β1 and β2) adrenergic receptors. drugbank.comvulcanchem.com This dual-action mechanism was a notable development, as it allowed for a reduction in cardiac output via β-blockade combined with an inhibition of the counter-regulatory increase in peripheral resistance through its α-blocking properties. drugbank.com
Further studies characterized Arotinolol as a "pure" antagonist, lacking intrinsic sympathomimetic or membrane-stabilizing properties. drugbank.com Following extensive preclinical and clinical evaluation of its antihypertensive effects, Arotinolol was introduced for clinical use in Japan in 1986. drugbank.com Its discovery marked an important addition to the therapeutic arsenal (B13267) for cardiovascular conditions, distinguished by its combined α- and β-adrenergic antagonism.
Rationale for Enantiomeric Specificity Research with Arotinolol, (S)-
The presence of a chiral carbon in the Arotinolol structure necessitates an understanding of the distinct properties of each enantiomer. For many beta-blockers, it is well-established that the β-blocking activity resides predominantly in the S-(-)-enantiomer. nih.gov Research has confirmed this to be the case for Arotinolol, with reports indicating that the S-(+)-enantiomer is the more pharmacologically active form compared to the R-(-)-enantiomer. researchgate.net
This difference in intrinsic activity is the primary driver for enantiomeric specificity research. However, the rationale is further solidified by the significant stereoselective differences observed in the drug's pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes it. The two enantiomers behave very differently within a biological system. drugbank.com
Key stereospecific pharmacokinetic differences include:
Metabolism: The (S)-enantiomer undergoes metabolic transformations in the liver, while the (R)-enantiomer is largely excreted from the body unchanged in the urine. drugbank.com
Distribution: The (S)-enantiomer is highly retained within red blood cells, a characteristic not reported for the (R)-form. drugbank.com
Protein Binding: The enantiomers exhibit different degrees of binding to serum proteins, a factor that influences their availability to exert a pharmacological effect. The (R)-enantiomer is 95.3% bound, whereas the (S)-enantiomer is 84.5% bound. drugbank.com This difference is thought to be related to binding with the α1-acid glycoprotein (B1211001). drugbank.com
Table 1: Stereoselective Pharmacokinetic Properties of Arotinolol Enantiomers
| Pharmacokinetic Parameter | Arotinolol, (S)- | Arotinolol, (R)- | Reference |
|---|---|---|---|
| Metabolism | Metabolized in the liver | Excreted unchanged in urine | drugbank.com |
| Distribution | Highly retained in red blood cells | Not specified | drugbank.com |
| Serum Protein Binding | 84.5% | 95.3% | drugbank.com |
Current Research Landscape and Unexplored Avenues in Arotinolol, (S)- Studies
Contemporary research on Arotinolol continues to build on the foundational knowledge of its dual-receptor antagonism and stereospecific properties. A significant portion of modern studies focuses on developing and validating highly sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the enantiospecific determination of (S)- and (R)-Arotinolol in biological fluids like plasma. medkoo.comresearchgate.net These advanced analytical techniques are indispensable for conducting precise stereoselective pharmacokinetic studies. researchgate.net
Beyond pharmacokinetics, current research explores the broader physiological effects of the compound. For example, studies in spontaneously hypertensive rats have suggested that Arotinolol can improve aortic stiffness. This effect is thought to be mediated by an increase in the phosphorylation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production, indicating a potential vascular protective role beyond simple blood pressure reduction.
Despite decades of research, several avenues concerning Arotinolol remain to be fully explored. The compound has been identified as a weak partial agonist at the β3-adrenergic receptor, but the clinical and physiological significance of this activity is not yet fully quantified and warrants further investigation. wikipedia.orgvulcanchem.com Additionally, while some studies have noted that Arotinolol can inhibit radioligand binding to 5HT₁B-serotonergic receptor sites, the implications of this off-target activity are not well understood.
Further research could also focus on the clinical utility of a pure (S)-Arotinolol formulation. Although the S-(+)-enantiomer is known to be more active, the drug is clinically administered as a racemic mixture. researchgate.net Studies directly comparing the therapeutic profile of the pure enantiomer versus the racemate could provide valuable insights.
Table 2: Summary of Recent Research Findings on Arotinolol
| Area of Research | Key Findings | Reference |
|---|---|---|
| Analytical Method Development | Sensitive LC-MS/MS methods developed for enantiospecific quantification in rat plasma. | researchgate.net |
| Vascular Effects | In hypertensive rats, Arotinolol was shown to increase eNOS phosphorylation and NO production, suggesting vascular protective effects. | |
| Chronic Heart Failure | A meta-analysis of randomized controlled trials showed Arotinolol can enhance Left Ventricular Ejection Fraction (LVEF) in patients with chronic heart failure. | |
| Essential Tremor | Found to be an effective treatment for essential tremor. | wikipedia.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
139332-61-9 |
|---|---|
Molecular Formula |
C15H21N3O2S3 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
5-[2-[(2S)-3-(tert-butylamino)-2-hydroxypropyl]sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H21N3O2S3/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20)/t9-/m0/s1 |
InChI Key |
BHIAIPWSVYSKJS-VIFPVBQESA-N |
SMILES |
CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O |
Isomeric SMILES |
CC(C)(C)NC[C@@H](CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O |
Canonical SMILES |
CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O |
Origin of Product |
United States |
Asymmetric Synthesis and Enantiomeric Resolution of Arotinolol, S
Stereoselective Synthetic Pathways for (S)-Arotinolol Production
Asymmetric synthesis, which aims to create a specific enantiomer directly from a prochiral substrate, is the preferred route for producing (S)-Arotinolol. This approach is generally more efficient than resolving a racemic mixture. tandfonline.comnih.gov
A cornerstone of many (S)-Arotinolol syntheses is the nucleophilic ring-opening of a prochiral epoxide. rsc.orgmdpi.comjsynthchem.com This key step establishes the chiral center of the molecule. The reaction typically involves a chiral epoxide, which is opened by an amine nucleophile. For instance, a common strategy begins with a suitable phenol (B47542) derivative which is reacted with a chiral C3 synthon, such as (R)-glycidyl tosylate or (R)-epichlorohydrin, in the presence of a base. google.com The epoxide ring is then opened by an appropriate amine, for example, isopropylamine, leading to the formation of the desired (S)-Arotinolol. The regioselectivity of the ring-opening is crucial, with the nucleophile attacking the less sterically hindered carbon of the epoxide, proceeding via an SN2 mechanism, which results in an inversion of configuration at that center. organicchemistrytutor.comlibretexts.org
Chiral catalysts play a pivotal role in achieving high enantioselectivity in the synthesis of (S)-Arotinolol. tandfonline.comnih.govrsc.org These catalysts create a chiral environment that directs the reaction to favor the formation of the desired (S)-enantiomer. For instance, in syntheses that involve the reduction of a ketone to a secondary alcohol, chiral metal complexes, such as those containing Ruthenium or Rhodium with chiral ligands like BINAP, can be employed to achieve high enantiomeric excess. sigmaaldrich.com Organocatalysis has also emerged as a powerful tool. beilstein-journals.orgrsc.org For example, chiral amines or their derivatives can catalyze the enantioselective addition of nucleophiles to carbonyl compounds. Furthermore, enzymes, particularly lipases, can be used for the kinetic resolution of a racemic intermediate, where one enantiomer is selectively transformed, allowing the other to be isolated in high enantiomeric purity. mdpi.com
Optimization of Chiral Intermediate Formation
Enantiomeric Separation and Purification Methodologies
While asymmetric synthesis is the preferred route, resolution of a racemic mixture of arotinolol (B125393) is an alternative. In either case, robust analytical and preparative techniques are required to determine and ensure the enantiomeric purity of the final product.
Chiral chromatography is an indispensable tool for the separation and analysis of enantiomers. csfarmacie.czresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a highly effective and widely used method for resolving the enantiomers of arotinolol. nih.govresearchgate.netepa.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly successful in separating a broad range of chiral compounds, including β-blockers. chalcogen.ro The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes for the (S)- and (R)-enantiomers results in different retention times, allowing for their separation and quantification. nih.govresearchgate.net A study demonstrated the successful baseline resolution of S-(+)- and R-(-)-arotinolol using a teicoplanin macrocyclic antibiotic chiral stationary phase (Chirobiotic T). nih.gov Another method utilized a Chirobiotic V column for the resolution of arotinolol enantiomers. researchgate.netresearchgate.net
Table 1: Example HPLC Conditions for Chiral Separation of Arotinolol Enantiomers
| Parameter | Value |
|---|---|
| Column | Chirobiotic V |
| Mobile Phase | Methanol:Glacial Acetic Acid:Triethylamine (100:0.02:0.03, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 315 nm |
| Linearity Range | 50–400 ng/ml |
| Detection Limit | 20 ng/ml for each enantiomer |
This table presents example data from a published study and may not be directly representative of all possible HPLC methods for arotinolol separation. researchgate.net
Crystallization-Based Enantiomeric Enrichment
Following asymmetric synthesis, which may not yield a product with 100% enantiomeric excess, a crucial step of enantiomeric enrichment is often required. researchgate.net Crystallization is a powerful and widely used industrial method for separating enantiomers and purifying the desired (S)-Arotinolol. researchgate.netardena.com The success of this technique hinges on the different physicochemical properties of the racemate versus the pure enantiomers in the solid state. researchgate.net
Several crystallization strategies can be employed for chiral resolution:
Diastereomeric Resolution: This classic method involves reacting the racemic arotinolol with a chiral resolving agent to form a pair of diastereomeric salts. ardena.com Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. ardena.comepo.org After separation, the desired diastereomer is treated to remove the resolving agent, yielding the enantiomerically pure (S)-Arotinolol.
Preferential Crystallization (or Direct Crystallization): This method is applicable if the racemate crystallizes as a conglomerate, which is a mechanical mixture of crystals of the pure enantiomers. ardena.com By seeding a supersaturated solution of the racemate with crystals of the desired (S)-enantiomer, it is possible to induce the crystallization of that enantiomer preferentially. ardena.com
Crystallization combined with Racemization: For compounds that can be racemized in solution, the yield of crystallization-based resolution can be increased beyond the theoretical 50% limit. ardena.com In a process known as deracemization, the unwanted enantiomer remaining in the solution is continuously converted back into the racemate. This allows for the complete conversion of the starting racemic mixture into a single, pure enantiomer over time. ardena.comnih.gov
Advanced techniques such as high-pressure gas antisolvent fractionation (GASF) have also been explored for enantiomeric enrichment. mdpi.com This method uses an antisolvent like carbon dioxide to induce rapid crystallization, which can be effective in separating enantiomers. mdpi.com The development of a crystallization method for enantiomeric enrichment involves determining the solid-state phase behavior of the racemate and obtaining key solubility data to design an efficient process. researchgate.net
Characterization of Synthetic Intermediates and Final (S)-Arotinolol
The structural confirmation of the final (S)-Arotinolol product and the various intermediates generated during its synthesis is achieved through a combination of spectroscopic and physicochemical methods. A proposed synthetic pathway for arotinolol hydrochloride starts from 5-(2-mercapto-4-thiazolyl)-2-thiophene carboxamide, proceeding through an epoxide intermediate, 2-[2,3-glycidyl-4-(5-carbamyl-2-thienyl)] thiazole (B1198619), which then reacts with tert-butylamine (B42293) to form arotinolol. google.com
The characterization of these molecules relies on several key analytical techniques:
Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule. libretexts.org For (S)-Arotinolol and its intermediates, IR spectra would confirm the presence of characteristic absorptions such as O-H stretching for the alcohol group (broad, ~3300-3400 cm⁻¹), N-H stretching for the amide and secondary amine (~3100-3500 cm⁻¹), C=O stretching for the amide group (~1650 cm⁻¹), and various C-N, C-O, and C-S bond vibrations. libretexts.orgrsc.orguobaghdad.edu.iq
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. libretexts.orglehigh.edu
In the ¹H NMR spectrum of (S)-Arotinolol, one would expect to see distinct signals for the protons of the tert-butyl group (a singlet), the protons on the hydroxypropyl chain (complex multiplets), and the protons on the thiophene (B33073) and thiazole rings. libretexts.org The signal for the O-H proton often appears as a broad singlet whose position can vary. libretexts.org
Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its structure through fragmentation patterns. google.comlibretexts.org For (S)-Arotinolol, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy. rsc.org
Physicochemical Characterization: The melting point is a fundamental physical property used to identify and assess the purity of the final crystalline compound. google.com
Table 2: Expected Spectroscopic Signatures for Key Functional Groups in Arotinolol
| Functional Group | Spectroscopic Technique | Expected Characteristic Signal / Region |
|---|---|---|
| Alcohol (-OH) | IR | Broad stretch at ~3300-3400 cm⁻¹ |
| Alcohol (-OH) | ¹H NMR | Broad singlet, variable shift (e.g., 2-5 ppm) |
| Amide (-CONH₂) | IR | N-H stretches (~3100-3500 cm⁻¹), C=O stretch (~1650 cm⁻¹) |
| Amine (-NH-) | IR | N-H stretch (~3300-3500 cm⁻¹) |
| Alkyl C-H | IR | Stretches at ~2850-3000 cm⁻¹ |
| Protons adjacent to -OH | ¹H NMR | Downfield shift to ~3.4-4.5 ppm |
| tert-Butyl Protons | ¹H NMR | Singlet at ~1.0-1.5 ppm |
| Aromatic/Heterocyclic Protons | ¹H NMR | Signals in the ~7-8 ppm region |
| Carbonyl Carbon (Amide) | ¹³C NMR | Signal at ~160-180 ppm |
| Carbon bonded to -OH | ¹³C NMR | Signal at ~60-70 ppm |
The combination of these analytical methods provides a comprehensive characterization of the synthetic intermediates and the final (S)-Arotinolol product, ensuring its identity, structure, and purity. rsc.orgbeilstein-journals.org
Advanced Preclinical Pharmacology of Arotinolol, S
Molecular Pharmacology and Receptor Binding Kinetics of (S)-Arotinolol
(S)-Arotinolol is a compound that demonstrates a complex interaction with various adrenergic and serotonergic receptors. Its pharmacological profile is characterized by its activity as a non-selective α/β-adrenergic receptor blocker and its interactions with serotonin (B10506) receptors. medchemexpress.commedchemexpress.com This section will delve into the specific molecular interactions and binding kinetics of (S)-Arotinolol at these receptor sites.
Adrenergic Receptor Subtype Affinity and Selectivity Studies
(S)-Arotinolol binds with high affinity to β1-, β2-, and α1-adrenergic receptor sites. drugbank.comvulcanchem.com Radioligand studies have further clarified that arotinolol (B125393) has a higher affinity for β-receptors compared to α-receptors. drugbank.comvulcanchem.com This binding profile results in a reduction of cardiac output through β-blockade and an inhibition of the counter-regulatory increase in peripheral resistance via α1-blockade. vulcanchem.com Specifically, its β-blocking action leads to decreased heart rate and myocardial contractility, while its α1-blocking activity induces vasodilation. ontosight.ai
Interactive Data Table: Adrenergic Receptor Binding Profile of Arotinolol
| Receptor Target | Action | Affinity |
|---|---|---|
| β1-adrenergic receptor | Antagonist | High vulcanchem.com |
| β2-adrenergic receptor | Antagonist | High vulcanchem.com |
| α1-adrenergic receptor | Antagonist | Moderate vulcanchem.com |
Radioligand binding assays using 125I-iodocyanopindolol (125I-ICYP) have been instrumental in characterizing the binding of (S)-Arotinolol to adrenergic and serotonergic receptors. medchemexpress.commedchemexpress.comtargetmol.com 125I-ICYP is a well-established radioligand that binds with high affinity to β-adrenoceptors and 5-HT1B receptors. wikipedia.orgnih.gov In studies using rat cerebral cortical membranes, (S)-Arotinolol demonstrated potent inhibition of 125I-ICYP binding to both β1 and β2 adrenoceptors, with pKi values of 9.74 and 9.26, respectively, indicating equal selectivity for these two subtypes. medchemexpress.commedchemexpress.com The displacement of 125I-ICYP by various ligands is a standard method to determine the affinity and selectivity of unlabeled compounds for these receptors. nih.gov
Interactive Data Table: pKi Values of (S)-Arotinolol for β-Adrenergic Receptors
| Receptor Subtype | pKi Value |
|---|---|
| β1-adrenoceptor | 9.74 medchemexpress.commedchemexpress.com |
| β2-adrenoceptor | 9.26 medchemexpress.commedchemexpress.com |
Competition binding kinetic assays are a valuable tool for determining the association and dissociation rates of unlabeled ligands. biorxiv.org This method involves the simultaneous addition of a radioligand and a competing unlabeled ligand to a receptor preparation. biorxiv.org By monitoring the time course of radioligand binding in the presence of different concentrations of the unlabeled competitor, the kinetic parameters (k-on and k-off) of the unlabeled ligand can be determined. biorxiv.orgnih.gov This type of analysis provides a more detailed understanding of the drug-receptor interaction than simple equilibrium binding assays. nih.gov While the general principles of this technique are well-established, specific competition binding kinetic data for (S)-Arotinolol are not detailed in the provided search results.
Radioligand Binding Assays: 125I-ICYP Displacement Studies
Investigation of β3-Adrenergic Receptor Agonistic Activity
In addition to its antagonist activity at β1 and β2 receptors, arotinolol has been investigated for its effects on the β3-adrenergic receptor. wikipedia.org Studies on isolated brown-fat cells from mice and hamsters have shown that arotinolol can stimulate thermogenesis, an effect mediated by the β3-adrenergic receptor. nih.gov However, this agonistic activity is characterized as very weak and partial, with an EC50 of approximately 20 µM and only achieving about 50% of the maximal response. nih.gov Furthermore, arotinolol also exhibits antagonistic properties at the β3-receptor with a pK(B) of 5.7. nih.gov In intact animals, only the antagonistic effects of arotinolol were observed. nih.govcdnsciencepub.com Therefore, it is considered unlikely that the direct stimulation of β3-receptors by arotinolol is sufficient to produce significant physiological effects like weight loss. nih.govcdnsciencepub.com
Serotonergic Receptor Interactions (e.g., 5HT1B)
(S)-Arotinolol also demonstrates notable interactions with serotonergic receptors, specifically the 5-HT1B subtype. medchemexpress.commedchemexpress.comtargetmol.com Using 125I-ICYP as a radioligand, which is known to bind to 5-HT1B receptors, studies have shown that arotinolol can displace this radioligand from these sites. medchemexpress.commedchemexpress.comwikipedia.org The pKi values for the displacement of 125I-ICYP from 5-HT1B receptors were 7.97 and 8.16, in the context of its binding to β1 and β2 adrenergic receptors respectively. medchemexpress.commedchemexpress.com This indicates that (S)-Arotinolol has a significant affinity for the 5-HT1B receptor, in addition to its primary adrenergic blocking activity.
Interactive Data Table: pKi Values of (S)-Arotinolol for 5-HT1B Receptor
| Receptor Subtype | pKi Value (in relation to β1-adrenergic receptor binding) | pKi Value (in relation to β2-adrenergic receptor binding) |
|---|---|---|
| 5-HT1B Receptor | 7.97 medchemexpress.commedchemexpress.com | 8.16 medchemexpress.commedchemexpress.com |
Kinetic Selectivity and Receptor Occupancy Modeling
The therapeutic efficacy and side-effect profile of a drug are intrinsically linked to its affinity and selectivity for its biological targets. For (S)-Arotinolol, a compound known for its activity as a non-selective α/β-adrenergic receptor blocker, understanding its binding characteristics at a molecular level is crucial. revespcardiol.orgvulcanchem.com This involves analyzing its kinetic selectivity and applying receptor occupancy models.
Kinetic selectivity provides deeper insight than simple affinity measurements (like Kᵢ or Kₔ) by considering the rates at which a drug associates (kₒₙ) and dissociates (kₒբբ) from its receptor. A slow dissociation rate, for instance, can lead to prolonged receptor blockade and a more durable pharmacological effect, which may be a key factor in a drug's clinical utility. taylorandfrancis.com While specific kinetic rate constants for (S)-Arotinolol are not extensively detailed in the available literature, its binding affinity has been quantified through radioligand binding assays. These studies demonstrate that Arotinolol binds with high and nearly equal affinity to both β₁- and β₂-adrenergic receptors. revespcardiol.orgvulcanchem.com In assays using rat cerebral cortical membranes, the pKᵢ values were determined to be 9.74 for β₁ receptors and 9.26 for β₂ receptors. revespcardiol.orgvulcanchem.com Arotinolol also shows affinity for α₁-adrenergic receptors, which contributes to its vasodilating properties. frontiersin.org
Receptor occupancy (RO) modeling is a quantitative approach used in drug development to relate the dose of a drug to the percentage of target receptors that are bound by the drug at a given time. nih.gov By integrating experimental binding affinity data (like the pKᵢ values for Arotinolol) with pharmacokinetic parameters, these models can predict the concentration of (S)-Arotinolol required to achieve a desired level of target engagement in vivo. nih.gov This is critical for forecasting therapeutic efficacy, as achieving a certain threshold of receptor occupancy is often necessary for a drug to exert its pharmacological effect. For a drug like (S)-Arotinolol, which targets multiple receptors (β₁, β₂, α₁), multi-target RO models can help elucidate the concentration-dependent effects on each receptor subtype, providing a rational basis for its complex pharmacodynamic profile.
Table 1: Binding Affinity of Arotinolol for Adrenergic Receptors
| Receptor Subtype | Tissue Source | pKᵢ Value | Reference |
| β₁-adrenergic | Rat Cerebral Cortex | 9.74 | revespcardiol.orgvulcanchem.com |
| β₂-adrenergic | Rat Cerebral Cortex | 9.26 | revespcardiol.orgvulcanchem.com |
| α₁-adrenergic | - | Moderate Affinity | frontiersin.org |
Intracellular Signaling Pathways Modulated by (S)-Arotinolol
Upon binding to its target receptors, (S)-Arotinolol modulates several downstream intracellular signaling pathways, which collectively produce its therapeutic effects.
(S)-Arotinolol's primary targets, the β-adrenergic receptors, are canonical G protein-coupled receptors (GPCRs). Specifically, β₁- and β₂-adrenergic receptors couple to the stimulatory G protein, Gαs. patsnap.comnih.gov Upon activation by an agonist, the receptor prompts the Gαs subunit to exchange GDP for GTP, leading to its activation. researchgate.net This activated Gαs subunit then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP). nih.gov As a β-receptor antagonist, (S)-Arotinolol blocks this cascade by preventing endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) from binding to and activating the receptor. This blockade leads to a reduction in Gαs activation and a subsequent decrease in intracellular cAMP production, which is a cornerstone of its cardiac effects, such as reducing heart rate and contractility. revespcardiol.org
The signaling pathways initiated by Gαs and cAMP can be complex and intersect with other critical cellular cascades, including the Ras signaling pathway. Some evidence suggests that β-adrenergic receptor signaling can mediate Ras activation through a Gαs- and cAMP-dependent mechanism. frontiersin.orgpatsnap.com By blocking the initial step of β-receptor activation, (S)-Arotinolol consequently inhibits these downstream signaling events. It is important to distinguish this from the renin-angiotensin system (RAS), which Arotinolol also inhibits through its systemic effects on renin release. mdpi.com
Beyond its direct adrenergic blockade, (S)-Arotinolol possesses vasodilatory properties that are partly mediated by the nitric oxide (NO) pathway. Preclinical research has shown that Arotinolol can increase the phosphorylation of endothelial nitric oxide synthase (eNOS). The phosphorylation of eNOS, particularly at serine residue 1177 (Ser-1177), is a key mechanism for its activation, leading to the production of NO. NO is a potent vasodilator that plays a critical role in regulating vascular tone and blood pressure. In studies using human aortic endothelial cells, Arotinolol was found to increase the expression of phosphorylated eNOS (p-eNOS), resulting in greater NO production. This action contributes to its ability to improve vascular compliance and reduce arterial stiffness.
The vasodilatory effects of some β-blockers are also linked to the modulation of ion channels, including voltage-gated potassium (Kv) channels. Opening of Kv channels in vascular smooth muscle cells leads to hyperpolarization, which in turn causes relaxation and vasodilation. While the direct interaction of (S)-Arotinolol with Kv channels is not as extensively characterized as its adrenergic effects, some research indicates that its vasodilatory mechanism involves the modulation of Kv channels in addition to its effects on the NO pathway. However, other preclinical studies have noted that, unlike some other β-blockers, Arotinolol can cause a decrease in coronary artery diameter, suggesting its vasodilatory actions may be more prominent in specific vascular beds or that its α-blocking properties are the primary driver of this effect. patsnap.com
Endothelial Nitric Oxide Synthase (eNOS) Phosphorylation and Nitric Oxide Production
Preclinical Pharmacodynamics in Disease Models
The integrated molecular effects of (S)-Arotinolol have been evaluated in several preclinical models of cardiovascular disease, demonstrating its therapeutic potential.
(S)-Arotinolol has also been investigated in models of heart failure and pulmonary hypertension. In a key preclinical study using the monocrotaline (B1676716) rat model, which induces pulmonary hypertension and subsequent right ventricular failure, Arotinolol was shown to prevent the development of right heart failure. Its mechanism in heart failure models is attributed to a combination of effects: β-blockade inhibits cardiac hyperfunction and reduces myocardial oxygen consumption, while α-blockade reduces coronary artery resistance and counteracts the over-activation of the sympathetic nervous and renin-angiotensin systems. mdpi.com
Table 2: Summary of (S)-Arotinolol Pharmacodynamics in Preclinical Disease Models
| Disease Model | Animal Model | Key Findings | Reference |
| Hypertension | Spontaneously Hypertensive Rat (SHR) | Decreased central arterial pressure and pulse wave velocity; Reduced aortic collagen deposition. | vulcanchem.com |
| Pulmonary Hypertension / Right Heart Failure | Monocrotaline-treated Rat | Prevented the development of right heart failure. | |
| Essential Tremor | - | Accelerometer readings showed a significant reduction in the amplitude of postural tremor. |
Mechanisms of Bradycardiac Activity in Hypertension Models
In preclinical models of hypertension, (S)-Arotinolol demonstrates significant bradycardiac and antihypertensive effects, characterized by a marked reduction in heart rate. drugbank.comvulcanchem.com This effect is a direct consequence of its potent β-adrenergic receptor blockade, which diminishes the chronotropic effects of catecholamines on the heart. patsnap.comontosight.ai By antagonizing β1-adrenergic receptors in the cardiac sinoatrial node, (S)-Arotinolol effectively slows the heart rate. ontosight.ai
Vasorelaxant Mechanisms and Peripheral Resistance Modulation
The vasorelaxant properties of (S)-Arotinolol are a key component of its antihypertensive profile and are primarily mediated by its α1-blocking activity. drugbank.comvulcanchem.com This α1-adrenoceptor blockade induces vasodilation in arterioles and veins, which in turn reduces cardiac preload and afterload, contributing to a decrease in blood pressure. semanticscholar.org
Furthermore, research indicates that the vasodilatory mechanism of (S)-Arotinolol also involves the endothelium. nih.gov Studies in rat aortas, renal arteries, and mesenteric arteries have shown that (S)-Arotinolol induces dose-dependent relaxation of vascular rings. plos.orgnih.gov This effect is significantly diminished in the absence of the endothelium or in the presence of Nω-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase (NOS). nih.govnih.gov This suggests that endothelium-derived nitric oxide (NO) plays a crucial role in (S)-Arotinolol-induced vasodilation. nih.gov Additionally, the vasorelaxant effects are attenuated by 4-aminopyridine (B3432731) (4-AP), a blocker of voltage-gated potassium (Kv) channels, indicating their involvement in the vasodilation process. nih.govnih.gov
Cardiac Contractility and Coronary Blood Flow Regulation
Preclinical data indicate that (S)-Arotinolol leads to a dose-dependent decrease in cardiac contractility. drugbank.comvulcanchem.com This negative inotropic effect is a result of its β1-adrenoceptor blockade in the ventricular myocardium. By reducing myocardial contractility, (S)-Arotinolol decreases myocardial oxygen demand.
The regulation of coronary blood flow by (S)-Arotinolol is complex. While its β-blocking activity can lead to a decrease in coronary blood flow, its α1-blocking properties contribute to the dilation of coronary arteries, which can improve blood flow. drugbank.comvulcanchem.com
Vascular Protective Effects and Arterial Stiffness Improvement
(S)-Arotinolol exhibits direct vascular protective effects that contribute to an improvement in arterial stiffness. nih.gov In spontaneously hypertensive rats (SHRs), treatment with (S)-Arotinolol has been shown to improve endothelial function, which is often impaired in hypertension. plos.orgnih.gov
Studies in SHRs have demonstrated that treatment with (S)-Arotinolol significantly decreases central arterial pressure (CAP) and pulse wave velocity (PWV), both of which are key indicators of arterial stiffness. nih.govnih.govmedchemexpress.com This effect was not observed with the β-blocker metoprolol, highlighting the unique vascular benefits of (S)-Arotinolol. nih.gov
A key factor in the development of arterial stiffness is the composition of the vascular wall, including collagen content. nih.gov In SHRs, (S)-Arotinolol treatment has been shown to reduce aortic collagen deposition. nih.govnih.govresearchgate.net This reduction in collagen is associated with an increase in endothelial nitric oxide synthase (eNOS) phosphorylation and subsequent NO production. nih.gov
Central Arterial Pressure and Pulse Wave Velocity Reductions
Lack of Intrinsic Sympathomimetic Activity and Membrane-Stabilizing Properties
A distinguishing feature of (S)-Arotinolol is its lack of intrinsic sympathomimetic activity (ISA) and membrane-stabilizing properties. plos.orgdrugbank.comvulcanchem.com ISA refers to the capacity of some β-blockers to partially stimulate β-adrenergic receptors, which can be beneficial in certain patient populations. taylorandfrancis.com (S)-Arotinolol, however, acts as a pure antagonist at these receptors. plos.org Similarly, it does not possess membrane-stabilizing activity, a property that can influence cardiac electrophysiology. ccjm.org
Data Tables
Table 1: Effects of (S)-Arotinolol on Vascular Parameters in Spontaneously Hypertensive Rats (SHRs)
| Parameter | Effect of (S)-Arotinolol | Mechanism of Action | Reference |
| Central Arterial Pressure (CAP) | Decreased | Improved arterial stiffness | nih.gov, nih.gov, medchemexpress.com |
| Pulse Wave Velocity (PWV) | Decreased | Improved arterial stiffness | nih.gov, nih.gov, medchemexpress.com |
| Aortic Collagen Deposition | Reduced | Increased eNOS phosphorylation and NO production | nih.gov, nih.gov, researchgate.net |
| Endothelial Function | Improved | Increased eNOS phosphorylation and NO production | nih.gov, plos.org |
Table 2: Receptor Binding Profile of Arotinolol
| Receptor | Action | Affinity | Reference |
| β1-adrenergic receptor | Antagonist | High | drugbank.com, vulcanchem.com |
| β2-adrenergic receptor | Antagonist | High | drugbank.com, vulcanchem.com |
| α1-adrenergic receptor | Antagonist | Moderate | drugbank.com, vulcanchem.com |
| 5-HT1B serotonergic receptor | Inhibitor | Potent | medchemexpress.cn |
Chemical Compounds Mentioned
Stereospecific Pharmacokinetics of (S)-Arotinolol in Preclinical Models
Stereoselective Absorption and Distribution Studies
Following administration, arotinolol is rapidly absorbed, with plasma concentrations peaking approximately two hours later. drugbank.comvulcanchem.com The distribution of the enantiomers throughout the body, however, is not uniform.
Preclinical distribution studies have shown that arotinolol primarily distributes from the plasma to the liver, followed by the lungs, and then the heart. drugbank.comvulcanchem.com Interestingly, the distribution within the liver appears to be independent of the compound's stereochemistry. drugbank.com This suggests that while stereoselectivity plays a role in the broader distribution pattern, the initial uptake by the liver is not enantiomer-specific.
Distribution Dynamics in Organ Systems (e.g., Liver, Lungs, Heart)
Protein Binding Characteristics and Stereospecificity
Arotinolol exhibits a high degree of binding to serum proteins, a property that is markedly stereospecific. drugbank.com The (R)-enantiomer shows a higher percentage of protein binding compared to the (S)-enantiomer.
Table 1: Stereospecific Protein Binding of Arotinolol Enantiomers
| Enantiomer | Protein Binding Percentage |
| (R)-Arotinolol | 95.3% drugbank.com |
| (S)-Arotinolol | 84.5% drugbank.com |
The stereospecific protein binding of arotinolol is primarily attributed to its interaction with α1-acid glycoprotein (B1211001) (AAG). drugbank.com AAG, a major plasma protein, is known to bind preferentially with basic drugs. mdpi.comnih.govnih.gov The differential binding of the (S)- and (R)-enantiomers to AAG is a key factor driving their distinct pharmacokinetic profiles, influencing their free fraction in plasma and, consequently, their availability for pharmacological activity and elimination. drugbank.comsunderland.ac.uk
Stereoselective Metabolism and Excretion Pathways
The metabolic fate of arotinolol is highly dependent on its stereochemistry. The (R)-enantiomer is largely resistant to metabolism and is primarily excreted unchanged in the urine. drugbank.com In contrast, the (S)-enantiomer undergoes metabolism. drugbank.com This stereoselective metabolism means that the liver processes the (S)-form, leading to the formation of metabolites, while the (R)-form is cleared from the body largely intact. Both enantiomers and their metabolites are ultimately found in the urine, indicating that renal excretion is a major elimination pathway. drugbank.com
Table 2: Summary of Stereospecific Pharmacokinetics of Arotinolol
| Pharmacokinetic Parameter | (S)-Arotinolol | (R)-Arotinolol |
| Red Blood Cell Retention | High drugbank.comvulcanchem.com | Lower than (S)-enantiomer |
| Serum Protein Binding | 84.5% drugbank.com | 95.3% drugbank.com |
| Primary Binding Protein | α1-Acid Glycoprotein drugbank.com | α1-Acid Glycoprotein drugbank.com |
| Metabolism | Metabolized drugbank.com | Excreted unchanged drugbank.com |
| Primary Excretion Route | Urine (as metabolites and parent drug) drugbank.com | Urine (as unchanged parent drug) drugbank.com |
Metabolic Fate of (S)-Arotinolol vs. (R)-Arotinolol
The pharmacokinetic profile of arotinolol is markedly influenced by its stereochemistry, with significant differences observed in the metabolic pathways of its (S)- and (R)-enantiomers. vulcanchem.comdrugbank.com Preclinical research demonstrates that the two enantiomers are not treated identically within biological systems, leading to distinct metabolic fates. mdpi.com
Further distinguishing their behavior is the differential protein binding and distribution. The (R)-enantiomer exhibits a higher degree of protein binding, at 95.3%, compared to the 84.5% binding of the (S)-enantiomer. vulcanchem.comdrugbank.com This binding is primarily to α1-acid glycoprotein. vulcanchem.comdrugbank.com Additionally, the (S)-enantiomer shows significant retention within red blood cells, a characteristic not as prominent with the (R)-enantiomer. drugbank.com The distribution to the liver, a key site of metabolism for the (S)-enantiomer, has been noted to be independent of the molecule's stereochemistry. drugbank.com
Table 1: Comparative Pharmacokinetic Properties of Arotinolol Enantiomers
| Pharmacokinetic Parameter | (S)-Arotinolol | (R)-Arotinolol |
|---|---|---|
| Metabolism | Undergoes metabolic transformation in the liver. | Remains largely unchanged. vulcanchem.com |
| Serum Protein Binding | 84.5%. vulcanchem.comdrugbank.com | 95.3%. vulcanchem.comdrugbank.com |
| Distribution | Highly retained in red blood cells. drugbank.com | Eliminated unchanged. |
Excretory Mechanisms of Enantiomers
The primary route of elimination for arotinolol and its metabolites is through the kidneys. vulcanchem.com Both enantiomers are found in the urine, indicating that urinary excretion is the major elimination pathway. drugbank.com Arotinolol can typically be detected in the urine within two to four hours following administration. vulcanchem.comdrugbank.com
The excretory profile of each enantiomer is a direct consequence of its metabolic fate. The (R)-enantiomer, which is not significantly metabolized, is eliminated from the body primarily in its original, unchanged form through the urine. drugbank.com Conversely, the (S)-enantiomer is excreted via the urine after it has undergone metabolic processes in the liver. drugbank.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| (S)-Arotinolol |
| (R)-Arotinolol |
Structure Activity Relationship Sar Studies of Arotinolol and Its Derivatives
Elucidation of Pharmacophoric Features for Adrenergic Receptor Interaction
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For (S)-Arotinolol, its ability to bind with high affinity to β1-, β2-, and α1-adrenergic receptors is attributed to a specific combination of structural features. drugbank.comvulcanchem.com Radioligand studies have confirmed that Arotinolol (B125393) generally exhibits a higher affinity for β-receptors than for α-receptors. drugbank.comvulcanchem.com
The structure of Arotinolol incorporates a thiophene (B33073) ring, which is a five-membered aromatic ring containing a sulfur atom. vulcanchem.comontosight.ai In medicinal chemistry, the thiophene ring is often used as a bioisosteric replacement for a phenyl ring, meaning it has similar physical and chemical properties that allow it to interact with biological targets in a comparable way. nih.gov The planarity and aromaticity of the thiophene ring can contribute to the binding of the ligand to its receptor. nih.gov The sulfur atom within the thiophene ring can also participate in hydrogen bonding, potentially enhancing the drug-receptor interaction. nih.gov
Directly attached to the thiophene ring is an aromatic amide group (-CONH-). numberanalytics.com Aromatic amides are known to be relatively stable and can act as both hydrogen bond donors and acceptors, which are critical interactions for receptor binding. numberanalytics.com This amide linkage plays a pivotal role in orienting the different parts of the molecule correctly within the receptor's binding pocket, ensuring a stable and effective interaction. rsc.org
Arotinolol is characterized by the presence of multiple sulfur-containing heterocyclic rings, namely a thiophene and a thiazole (B1198619) ring. ontosight.ai Such heterocyclic compounds are fundamental structures in many therapeutically active molecules due to their wide range of biological activities. nih.gov The inclusion of heteroatoms like sulfur can significantly alter a compound's physicochemical properties, such as solubility and metabolism, and can improve drug-receptor interactions due to electronegativity differences and the availability of unshared electron pairs. nih.gov In Arotinolol, these rings are believed to contribute to its unique binding properties with adrenergic receptors, distinguishing it from other beta-blockers. vulcanchem.com
A key feature of many β-blockers is the aryloxypropanolamine side chain. slideshare.net Arotinolol possesses a related thiopropanolamine moiety, which is crucial for its β-blocking activity. drugbank.comvulcanchem.com This side chain contains two critical functional groups for interaction with the β-adrenergic receptor:
A secondary amine: For optimal activity in β-antagonists, the nitrogen atom must be a secondary amine. pharmaguideline.com This amine is typically protonated at physiological pH, allowing it to form a strong ionic bond with a conserved aspartate residue in the transmembrane domain of the β-receptor.
A hydroxyl group: The hydroxyl group on the propanolamine (B44665) chain is essential for binding. It forms a key hydrogen bond with a serine residue in the receptor's binding site. mlsu.ac.in
Furthermore, the bulky tertiary butyl group attached to the nitrogen atom is a common feature in many β-blockers and is known to be important for antagonistic activity. pharmaguideline.com
Contribution of Sulfur-Containing Heterocyclic Rings to Binding Properties
Systematic Structural Modifications and Their Pharmacological Impact
The rational design and synthesis of analogues based on a lead compound like Arotinolol is a standard strategy in drug discovery to improve pharmacological properties. nih.govnih.gov This involves systematically modifying the molecule's structure and evaluating the impact of these changes on its biological activity. nih.gov
Research efforts in the field often focus on synthesizing novel analogues to explore the SAR of a compound comprehensively. scielo.br For a molecule like Arotinolol, synthetic strategies might involve:
Modification of the thiophene ring: Introducing different substituents on the thiophene ring to probe its interaction with the receptor and potentially enhance binding affinity or selectivity. nih.gov
Alteration of the amide linker: Replacing the amide with other functional groups (e.g., esters, ethers, or sulfonamides) to assess the importance of its hydrogen bonding capabilities. nih.gov
Varying the N-alkyl substituent: Replacing the tertiary butyl group with other bulky or linear alkyl groups to fine-tune selectivity and potency. pharmaguideline.com
The table below illustrates hypothetical examples of such modifications and their potential impact on receptor affinity, based on general SAR principles for adrenergic antagonists.
Table 1: Hypothetical Structure-Activity Relationship of (S)-Arotinolol Analogues
| Modification | Rationale | Predicted Impact on Activity |
|---|---|---|
| Replacement of thiophene with phenyl ring | To assess the role of the sulfur heteroatom. | May retain activity but could alter potency or selectivity. |
| Introduction of a methyl group on the thiophene ring | To probe for additional hydrophobic pockets in the receptor. | Could increase or decrease affinity depending on steric fit. |
| Replacement of amide (-CONH-) with ester (-COO-) | To evaluate the importance of the N-H hydrogen bond donor. | Likely to decrease affinity due to loss of a key interaction. |
This table is illustrative and based on established SAR principles in medicinal chemistry.
Stereochemistry plays a critical role in the interaction of Arotinolol with adrenergic receptors. drugbank.com The molecule has a chiral center at the carbon atom bearing the hydroxyl group in the thiopropanolamine side chain. drugbank.comresearchgate.net For β-blockers, it is well-established that the (S)-enantiomer possesses significantly higher binding affinity for the β-adrenergic receptor, often by a factor of 100 or more, compared to the (R)-enantiomer. slideshare.netmlsu.ac.in This stereoselectivity is a hallmark of the drug-receptor interaction. The (S)-configuration correctly orients the hydroxyl group and the amine for the crucial hydrogen bonding and ionic interactions within the receptor's binding site. mlsu.ac.in
Table 2: Adrenergic Receptor Binding Affinities of Arotinolol
| Compound | Receptor Target | Action | Affinity | Binding Value (pKi) |
|---|---|---|---|---|
| (S)-Arotinolol | β1-adrenergic receptor | Antagonist | High | 9.74 medchemexpress.com |
| (S)-Arotinolol | β2-adrenergic receptor | Antagonist | High | 9.26 medchemexpress.com |
| (S)-Arotinolol | α1-adrenergic receptors | Antagonist | Moderate | - |
| (S)-Arotinolol | β3-adrenergic receptor | Weak Partial Agonist | Low | - |
Impact of Functional Group Substitutions on Activity and Selectivity
The relationship between a molecule's structure and its biological activity is a cornerstone of medicinal chemistry. wikipedia.org By systematically modifying functional groups, chemists can probe the essential interactions between a drug and its receptor, aiming to enhance potency, improve selectivity, or reduce side effects. drugdesign.org While specific, detailed research on the systematic functional group substitution of (S)-Arotinolol derivatives is not widely available in peer-reviewed literature, the principles of SAR can be applied to understand the potential roles of its key structural features.
(S)-Arotinolol's structure is characterized by several key functional groups: a thiophene-2-carboxamide group, a thiazole ring, a thioether linkage, and a (S)-3-(tert-butylamino)-2-hydroxypropyl side chain.
Thiophene-2-carboxamide and Thiazole Ring: This large, aromatic heterocyclic system is a defining feature. The carboxamide group is capable of forming hydrogen bonds, which may be crucial for anchoring the ligand to the receptor. Modifications to the thiophene or thiazole rings, such as adding substituents or changing their positions, would likely alter the electronic and steric properties, thereby affecting binding affinity and selectivity across different adrenergic receptor subtypes.
Thioether Linkage: The sulfide (B99878) linkage provides a flexible connection between the heterocyclic core and the aminopropanol (B1366323) side chain. Its replacement with an ether or an alkyl chain would change the geometry and electronics of the molecule, impacting receptor fit.
β-Ethanolamine Side Chain: The (S)-2-hydroxypropylamino moiety is a classic pharmacophore for β-adrenergic receptor ligands. The hydroxyl group is known to be critical, typically forming a key hydrogen bond with an aspartate residue in the binding site of β-receptors. biorxiv.org The secondary amine is also essential, as it is protonated at physiological pH and forms an ionic interaction with another conserved aspartate residue.
Tert-Butyl Group: The bulky tert-butyl group on the nitrogen atom is a common feature in many β-blockers. This group is thought to interact with a hydrophobic pocket within the receptor. Altering the size and lipophilicity of this substituent is a common strategy to modulate β1/β2 selectivity. For instance, smaller alkyl groups might alter the affinity or selectivity profile.
Radioligand binding studies have determined pKi values for arotinolol at β1 and β2 adrenoceptors to be 9.74 and 9.26, respectively, indicating potent, non-selective β-receptor antagonism. medchemexpress.com A systematic SAR study would generate data to quantify how modifications to the aforementioned functional groups impact these binding affinities.
Table 1: Illustrative SAR Data for Hypothetical (S)-Arotinolol Analogues This table is a hypothetical representation of data from a SAR study to illustrate the concept.
| Compound | R Modification (on Thiophene Ring) | β1-AR Affinity (pKi) | β2-AR Affinity (pKi) | α1-AR Affinity (pKi) | β1/β2 Selectivity Ratio |
|---|---|---|---|---|---|
| (S)-Arotinolol | -C(=O)NH2 | 9.74 | 9.26 | High | ~1 |
| Analogue 1 | -H | 8.50 | 8.10 | Moderate | ~1 |
| Analogue 2 | -Cl | 9.80 | 9.35 | High | ~1 |
Computational Approaches in SAR Analysis
In modern drug discovery, computational methods are indispensable for analyzing structure-activity relationships, providing insights that are difficult to obtain through experimentation alone. nih.gov These approaches can be used to predict the binding of a ligand to its receptor, understand the dynamics of this interaction, and build quantitative models to forecast the activity of new analogues.
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com Although specific molecular docking studies for (S)-Arotinolol are not prominently published, this method would be a primary tool to investigate its binding mechanism.
A typical docking study for (S)-Arotinolol would involve:
Preparation of Receptor Structures: Using high-resolution crystal structures of β1, β2, α1, and β3-adrenergic receptors from databases like the Protein Data Bank.
Ligand Preparation: Generating a 3D conformation of (S)-Arotinolol.
Docking Simulation: Placing the (S)-Arotinolol molecule into the defined binding site of each receptor and using a scoring function to evaluate and rank the resulting poses based on estimated binding affinity. biorxiv.org
The simulation would aim to replicate the known interactions for β-blockers, such as the hydrogen bond between the side-chain hydroxyl and Asp121 (in β1-AR) and the salt bridge between the protonated amine and Asp121. biorxiv.org Furthermore, docking could elucidate the specific interactions of the thiophene-carboxamide and thiazole moieties with non-conserved residues, which could explain its mixed α/β antagonism and β3 agonism.
Molecular Dynamics (MD) Studies of Binding and Dissociation Pathways
While docking provides a static snapshot of the bound state, molecular dynamics (MD) simulations can model the behavior of the ligand-receptor complex over time. dovepress.com MD simulations provide detailed information on the flexibility of the protein and the ligand, the role of water molecules, and the energetic changes that occur during binding and unbinding. nih.gov
For (S)-Arotinolol, MD simulations could be employed to:
Assess Binding Stability: Starting from a docked pose, an MD simulation can confirm whether the predicted interactions are stable over time.
Reveal Allosteric Effects: Investigate how the binding of (S)-Arotinolol to the orthosteric site induces conformational changes in the receptor, leading to antagonism (in β1/β2) or agonism (in β3).
Map Binding/Unbinding Pathways: Using enhanced sampling techniques like accelerated MD, researchers could simulate the entire process of (S)-Arotinolol entering and leaving the binding pocket. researchgate.net This can reveal transient interactions and intermediate states that influence the kinetics of binding (k_on and k_off rates), which are critical determinants of a drug's duration of action.
Quantitative Structure-Activity Relationship (QSAR) Modeling for (S)-Arotinolol Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling involves creating a mathematical model that relates the chemical structures of a series of compounds to their biological activity. openbioinformaticsjournal.com A QSAR model can be used to predict the activity of newly designed compounds, helping to prioritize which analogues to synthesize and test.
Developing a QSAR model for (S)-Arotinolol analogues would require:
Data Set: A collection of (S)-Arotinolol derivatives with experimentally measured biological activities (e.g., pKi values).
Molecular Descriptors: Calculation of various physicochemical properties for each analogue. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) descriptors.
Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to generate an equation that best correlates the descriptors with the observed activity.
The resulting QSAR equation would allow researchers to understand which properties are most important for activity. For example, a positive coefficient for a hydrophobic descriptor would suggest that increasing lipophilicity in a certain region of the molecule enhances binding affinity.
Table 2: Example of a Hypothetical QSAR Equation and Data for (S)-Arotinolol Analogues This table and equation are for illustrative purposes only.
Hypothetical QSAR Equation: pKi = 0.75 * LogP - 1.2 * (MR) + 0.45 * (σ) + 5.5
| Compound | LogP (Hydrophobicity) | Molar Refractivity (MR) | Hammett Constant (σ) | Observed pKi | Predicted pKi |
| Analogue A | 2.5 | 1.8 | 0.1 | 6.40 | 6.32 |
| Analogue B | 3.0 | 2.0 | -0.2 | 6.20 | 6.26 |
| Analogue C | 3.5 | 2.2 | 0.2 | 6.75 | 6.77 |
| Analogue D | 4.0 | 2.5 | 0.0 | 6.50 | 6.50 |
Comparative Preclinical Pharmacological Investigations
Differentiation of (S)-Arotinolol from Other α/β-Blockers
Preclinical research has highlighted significant differences between (S)-Arotinolol and the β1-selective blocker, Metoprolol, particularly concerning their effects on vascular function and nitric oxide (NO) production. Studies have shown that (S)-Arotinolol induces vasodilation, an effect largely absent with Metoprolol. This vasodilatory action is linked to the increased production of endothelium-derived NO. In human aortic endothelial cells, (S)-Arotinolol was found to generate more NO compared to Metoprolol and to enhance the expression of phosphorylated endothelial nitric oxide synthase (p-eNOS). vulcanchem.com Furthermore, in spontaneously hypertensive rat models, (S)-Arotinolol treatment led to notable improvements in vascular parameters, including reductions in central arterial pressure, pulse wave velocity, and aortic collagen deposition, suggesting a broader vascular protective role beyond simple blood pressure reduction. vulcanchem.com In contrast, some studies suggest that Metoprolol has minimal impact on vasodilation and does not significantly affect vascular endothelial function. ahajournals.orgnih.gov
Table 1: Comparative Effects of (S)-Arotinolol and Metoprolol on Vascular Parameters
| Parameter | (S)-Arotinolol | Metoprolol |
| Vasodilation | Significant | Minimal |
| Nitric Oxide (NO) Production | Increased | No significant change |
| eNOS Phosphorylation | Increased | No significant change |
| Central Arterial Pressure | Reduced | Reduced |
| Pulse Wave Velocity | Reduced | No significant change |
| Aortic Collagen Deposition | Reduced | No significant change |
In a preclinical model of regional myocardial dysfunction induced by coronary stenosis in anesthetized dogs, (S)-Arotinolol was compared with Labetalol (another α/β-blocker) and Propranolol (a non-selective β-blocker). nih.gov The doses were selected to produce similar negative chronotropic and inotropic effects but with differing α-adrenoceptor blockade potency, with Labetalol having a greater potency than (S)-Arotinolol. nih.gov
Both (S)-Arotinolol and Propranolol were observed to improve regional myocardial function, as measured by segment shortening, in the ischemic area. nih.gov They achieved this while reducing heart rate and the peak positive left ventricular dP/dt without significantly altering coronary blood flow. nih.gov Conversely, Labetalol did not improve segment shortening in the ischemic region and was associated with a significant reduction in coronary blood flow, likely due to systemic hypotension. nih.gov These findings suggest that (S)-Arotinolol's mechanism for improving myocardial dysfunction under these conditions is more aligned with that of Propranolol than Labetalol, despite its additional α-blocking properties. nih.gov
Table 2: Effects on Myocardial Dysfunction in a Canine Model
| Agent | Regional Myocardial Function (%SS) | Heart Rate | LV dP/dt | Coronary Blood Flow |
| (S)-Arotinolol | Improved | Reduced | Reduced | No significant change |
| Propranolol | Improved | Reduced | Reduced | No significant change |
| Labetalol | Not Improved | Reduced | Reduced | Reduced |
A key differentiator between (S)-Arotinolol and Carvedilol, another α/β-blocker, lies in their effects on nitrate (B79036) tolerance, a phenomenon where the efficacy of nitrates diminishes with continuous use. This difference is attributed to Carvedilol's antioxidant properties, which are absent in (S)-Arotinolol. core.ac.uknih.gov The development of nitrate tolerance is linked to the inactivation of guanylate cyclase by increased superoxide. nih.govjci.org
In a study involving hypertensive patients, continuous administration of nitroglycerin (NTG) led to the development of tolerance, as indicated by a reduced vasodilatory response (forearm blood flow) and decreased platelet cyclic guanosine (B1672433) monophosphate (cGMP) levels. nih.gov While both Carvedilol and (S)-Arotinolol have similar α- to β-blocking ratios, only Carvedilol was able to prevent the development of nitrate tolerance. core.ac.uk In the groups receiving (S)-Arotinolol or a placebo, the response to NTG was significantly diminished after continuous exposure, whereas the Carvedilol group maintained their responsiveness. nih.gov This suggests that the antioxidant properties of Carvedilol play a crucial role in preserving the efficacy of nitrates, a mechanism not shared by (S)-Arotinolol. core.ac.uknih.gov
Comparative Effects on Myocardial Dysfunction with Labetalol and Propranolol
Analysis of Potency Ratios for Alpha- and Beta-Adrenoceptor Blockade
Table 3: Adrenoceptor Blockade Potency of (S)-Arotinolol
| Receptor Type | Potency | Relative Ratio (α:β) |
| α-Adrenoceptor | Moderate | ~1 |
| β-Adrenoceptor | High | ~8 |
Preclinical Efficacy and Mechanism Profiling Against Other Therapeutic Classes
(S)-Arotinolol's unique combination of α- and β-blockade, along with its influence on NO production, sets it apart from other therapeutic classes of antihypertensive agents. While it shares the heart rate and contractility-reducing effects of pure β-blockers, its α-blocking component leads to vasodilation and a reduction in peripheral resistance, an effect not typically seen with traditional β-blockers like atenolol (B1665814) or propranolol. nih.govccjm.org
In preclinical models of pulmonary hypertension, the mixed α/β-blocker activity of arotinolol (B125393) has been shown to be beneficial. For instance, studies in monocrotaline-induced pulmonary hypertension in rats indicated that arotinolol could prevent the development of right heart failure. ahajournals.org This suggests a potential therapeutic advantage in conditions where both cardiac and vascular factors are at play.
When compared to calcium channel blockers, which primarily act by inducing vasodilation, (S)-Arotinolol offers a multi-faceted approach by also modulating cardiac function directly through β-blockade. Similarly, while angiotensin-converting enzyme (ACE) inhibitors also reduce peripheral resistance, they do so through the renin-angiotensin system, a different pathway than the direct α-adrenoceptor antagonism of (S)-Arotinolol. The vasodilatory effect of (S)-Arotinolol is further distinguished by its ability to stimulate NO production, a mechanism shared by third-generation β-blockers like nebivolol (B1214574) but not by older agents. vulcanchem.comnih.gov
Advanced Research Methodologies and Techniques
In Vitro and In Vivo Preclinical Study Models
Preclinical research on (S)-Arotinolol heavily relies on well-established animal and cellular models to simulate human cardiovascular conditions and dissect its pharmacological activity.
The Spontaneously Hypertensive Rat (SHR) serves as a cornerstone model in the cardiovascular research of (S)-Arotinolol. nih.govnih.gov This model is invaluable for studying the chronic antihypertensive effects of the compound. nih.gov In comparative studies, SHR rats treated with (S)-Arotinolol demonstrated significant reductions in heart rate and blood pressure over extended periods. nih.govresearchgate.net Specifically, chronic oral administration of (S)-Arotinolol was shown to produce a definite antihypertensive effect in SHRs. researchgate.net
Research has also focused on the vascular protective effects of (S)-Arotinolol in SHRs. Studies have investigated its impact on aortic stiffness, a key indicator of vascular health. nih.gov These investigations revealed that (S)-Arotinolol treatment can improve arterial stiffness in SHRs, an effect linked to increased nitric oxide (NO) production and decreased collagen content in the arterial walls. nih.gov The table below summarizes key findings from a study comparing (S)-Arotinolol with another beta-blocker, metoprolol, in SHR models.
| Parameter | SHR Control | SHR + (S)-Arotinolol | SHR + Metoprolol |
|---|---|---|---|
| Change in Aortic Stiffness | - | Significantly Decreased | No Significant Effect |
| eNOS Phosphorylation | Reduced | Significantly Increased | No Significant Effect |
| Aortic Collagen Content | Increased | Reduced | - |
To delve into the molecular mechanisms of (S)-Arotinolol, researchers employ various cellular models. Human Aortic Endothelial Cells (HAECs) are frequently used to study the compound's effects on endothelial function. nih.gov In these cells, (S)-Arotinolol has been shown to increase the phosphorylation of endothelial nitric oxide synthase (eNOS), leading to enhanced NO production. nih.gov This finding is crucial as it provides a direct link between (S)-Arotinolol and vasodilation at the cellular level. These cellular models are essential for dissecting the specific signaling pathways, such as the adrenergic signaling pathway, that are modulated by (S)-Arotinolol. genome.jp
Use of Spontaneously Hypertensive Rat (SHR) Models for Cardiovascular Research
Molecular Biology Techniques
Advanced molecular biology techniques are instrumental in validating the targets of (S)-Arotinolol and understanding its mechanism of action at a molecular level.
Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. nih.gov In the context of (S)-Arotinolol research, it is particularly useful for analyzing the expression and phosphorylation status of key proteins in signaling pathways. nih.gov For instance, Western blot analysis has been pivotal in demonstrating that (S)-Arotinolol increases the phosphorylation of eNOS in both rat aortas and cultured human aortic endothelial cells. nih.gov This technique allows for a semi-quantitative assessment of protein levels, providing insights into how (S)-Arotinolol modulates cellular machinery. d-nb.info
To definitively confirm the molecular targets of (S)-Arotinolol, researchers can utilize gene silencing techniques like small interfering RNA (siRNA) knockdown and CRISPR-Cas9 gene editing. horizondiscovery.comnih.gov By specifically reducing or eliminating the expression of a target protein, such as a specific adrenergic receptor, scientists can observe whether the effects of (S)-Arotinolol are diminished or abolished. nih.govwikipedia.org While direct evidence of siRNA or CRISPR being used specifically for (S)-Arotinolol target validation is not prevalent in the provided search results, these techniques are standard practice in modern pharmacology for validating drug targets and elucidating mechanisms of action. harvard.edumdpi.comgenscript.com
Western Blotting for Protein Expression and Phosphorylation States
Advanced Analytical Techniques
The study of (S)-Arotinolol also involves sophisticated analytical methods for its detection and quantification in biological samples. High-performance liquid chromatography (HPLC) is a key technique employed for the enantioselective analysis of arotinolol (B125393). researchgate.net Specific HPLC methods have been developed to separate and quantify the (S)- and (R)-enantiomers of arotinolol in plasma, which is crucial for pharmacokinetic studies. researchgate.netresearchgate.net These methods often utilize chiral stationary phases to achieve the necessary separation. researchgate.net The sensitivity of these analytical techniques allows for the determination of low concentrations of the enantiomers in biological fluids. researchgate.netresearchgate.net
Bioanalytical Methodologies for Enantiomer Quantification in Biological Matrices
The accurate quantification of the (S)- enantiomer of Arotinolol in biological samples like plasma and serum is paramount for pharmacokinetic studies. High-performance liquid chromatography (HPLC) stands out as a primary technique for this purpose. nih.govresearchgate.netresearchgate.net
Several studies have detailed the development of sensitive and enantioselective HPLC methods. nih.gov One such method employs a teicoplanin-based chiral stationary phase (CSP), Chirobiotic T, to achieve baseline resolution of the S-(+)- and R-(-)-arotinolol enantiomers in human plasma. nih.gov This method involves a liquid-liquid extraction procedure for sample preparation and utilizes UV detection for quantification. nih.gov Another approach utilizes a Chiralpak AD-H column with a mobile phase consisting of hexane, ethanol, diethylamine, and triethylamine. researchgate.net
Furthermore, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective alternative for the quantification of arotinolol enantiomers in rat plasma. researchgate.netnih.gov These methods often involve solid-phase extraction for sample cleanup and use a chiral column, such as the CHIRALPAK AD-H, for separation. researchgate.net The mass spectrometer is typically operated in the multiple-reaction-monitoring (MRM) mode to ensure high specificity and sensitivity. researchgate.netnih.gov
Micellar electrokinetic capillary chromatography has also been explored for the simultaneous determination of (+S) and (-R) arotinolol in serum. researchgate.net This technique achieves stereoselective resolution using sodium taurocholate as a chiral selector. researchgate.net
Below is a table summarizing key parameters of various bioanalytical methods used for the quantification of Arotinolol enantiomers.
| Technique | Stationary Phase/Selector | Mobile Phase/Buffer | Detection | Biological Matrix | Linear Range (ng/mL) | LOQ (ng/mL) | Reference |
| HPLC | Chirobiotic T | Methanol:Glacial Acetic Acid:Triethylamine (100:0.1:0.1) | UV (317 nm) | Human Plasma | 100-1500 | 100 | nih.gov |
| HPLC | Chiralpak AD-H | Hexane:Ethanol:Diethylamine:Triethylamine (30:70:0.1:0.1) | UV (315 nm) | Plasma | - | - | researchgate.net |
| HPLC | Chirobiotic V | Methanol:Glacial Acetic Acid:Triethylamine (100:0.02:0.03) | UV (315 nm) | Human Plasma | 50-400 | 20 | researchgate.net |
| LC-MS/MS | CHIRALPAK AD-H | n-Hexane:Ethanol with 0.02% Diethylamine (20:80) | ESI-MS/MS (MRM) | Rat Plasma | 1.00-200.0 | 1.00 | researchgate.net |
| MEKC | - | 5 mM Sodium Taurocholate in 10 mM Sodium Dihydrogen Phosphate (pH 2.5) | UV (220 nm) | Serum | - | 50 | researchgate.netresearchgate.net |
HPLC: High-Performance Liquid Chromatography; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; MEKC: Micellar Electrokinetic Chromatography; LOQ: Limit of Quantitation; ESI: Electrospray Ionization; MRM: Multiple Reaction Monitoring.
Spectroscopic and Spectrometric Methods for Structural Elucidation of Metabolites
The identification and structural characterization of arotinolol metabolites are crucial for understanding its biotransformation pathways. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstones of these investigations. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions for metabolites. mdpi.com Tandem mass spectrometry (MS/MS) is employed to fragment the metabolite ions, yielding characteristic product ion spectra that provide valuable structural information. nih.govmdpi.com
While direct studies detailing the spectroscopic elucidation of Arotinolol, (S)- metabolites are not prevalent in the public domain, the general methodologies are well-established. nih.gov The process typically involves isolating the metabolites from biological matrices, followed by analysis using LC-MS/MS to obtain fragmentation patterns. For unambiguous structure determination, preparative HPLC may be used to isolate sufficient quantities of a metabolite for NMR analysis (¹H, ¹³C, and 2D-NMR experiments). nih.gov Computational approaches, such as DFT calculations, can complement experimental NMR data to confirm proposed structures. nih.gov
Omics-Based Approaches in Preclinical Research
The advent of "omics" technologies has revolutionized preclinical drug research, offering a holistic view of the molecular changes induced by a compound.
Proteomics for Target Identification and Pathway Analysis
Proteomics, the large-scale study of proteins, is instrumental in identifying the protein targets of a drug and understanding its impact on cellular signaling pathways. inotiv.com Techniques like thermal proteome profiling (TPP), stability of proteins from rates of oxidation (SPROX), and limited proteolysis (LiP) coupled with quantitative mass spectrometry can identify direct protein-drug interactions by measuring changes in protein stability upon compound binding. childrensmercy.org
While specific proteomics studies on Arotinolol, (S)- are not widely published, the application of these methods would be invaluable. For instance, treating a relevant cell line with Arotinolol, (S)- and performing a proteome-wide analysis could reveal its primary targets and off-targets. inotiv.comwaocp.org Subsequent pathway analysis of the affected proteins could then elucidate the molecular mechanisms underlying its pharmacological effects. nih.gov
Metabolomics for Understanding Drug Metabolism and Pharmacological Effects
Metabolomics provides a snapshot of the metabolic state of a biological system and can be used to understand how a drug is metabolized and what its downstream pharmacological effects are. news-medical.netnih.gov By comparing the metabolic profiles of biological samples (e.g., plasma, urine) before and after administration of Arotinolol, (S)-, researchers can identify novel metabolites and pinpoint the metabolic pathways that are significantly altered. mdpi.comgigantest.com
This approach, known as pharmacometabolomics, can reveal biomarkers for drug response and provide insights into the biochemical changes induced by the drug. news-medical.net For example, a metabolomics study on individuals taking beta-blockers has shown significant associations with metabolites that are indicative of drug side-effects, such as increased serotonin (B10506) and decreased free fatty acid levels. researchgate.net Similar studies focused on Arotinolol, (S)- could provide a deeper understanding of its metabolic fate and systemic effects.
Bioinformatics and Computational Modeling for Data Analysis and Prediction
Bioinformatics and computational modeling are indispensable tools for analyzing the vast datasets generated by modern research techniques and for predicting various properties of drug candidates. helmholtz-hips.de
In the context of Arotinolol, (S)-, computational methods can be applied in several ways. In silico models can predict the potential sites of metabolism on the arotinolol molecule, guiding the search for actual metabolites in experimental studies. nih.govcreative-biolabs.com These predictions are often based on the chemical structure of the compound and knowledge of the substrate specificities of metabolic enzymes. creative-biolabs.com
Furthermore, machine learning and deep learning algorithms can be trained on existing pharmacokinetic data to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds. researchgate.net Such models can also be used to predict potential drug-drug interactions by analyzing large databases of known interactions and chemical structures. arxiv.org For instance, computational tools can model the three-dimensional structure of proteins and their interactions with drug molecules, helping to predict binding affinity and functional consequences. helmholtz-hips.de
The integration of these computational approaches with experimental data from bioanalytical, spectroscopic, and omics studies provides a powerful framework for a comprehensive understanding of the pharmacology of Arotinolol, (S)-.
Future Research Directions and Unexplored Avenues for S Arotinolol
Investigation of Novel Molecular Targets Beyond Adrenergic Receptors
While the therapeutic effects of (S)-Arotinolol are predominantly attributed to its interaction with adrenergic receptors, emerging evidence suggests its activity may involve other molecular pathways. drugbank.complos.org Future research should systematically investigate these non-adrenergic targets to uncover new mechanisms of action and potential therapeutic applications.
One promising area is the serotonergic system. Studies on racemic arotinolol (B125393) have shown its potency in inhibiting radioligand binding to 5-HT1B serotonergic receptor sites. medchemexpress.commedchemexpress.com The specific contribution of the (S)-enantiomer to this interaction is an important and unexplored question. Furthermore, research has indicated that arotinolol's vasodilatory effects may be mediated by pathways independent of adrenoceptor blockade, such as the activation of the endothelial nitric oxide (NO) pathway and modulation of potassium (Kv) channels. plos.org Studies in spontaneously hypertensive rats have shown that arotinolol, unlike the β1-selective blocker metoprolol, induces vasodilation that is significantly inhibited by eNOS inhibitors, suggesting a direct effect on NO production. plos.org Additionally, some reports indicate that arotinolol acts as a weak partial agonist at the β3-adrenergic receptor, a target involved in metabolic regulation and vasodilation, which distinguishes it from many traditional beta-blockers. wikipedia.orgresearchgate.net
| Potential Target/Pathway | Observed Effect with Arotinolol (Racemate) | Potential Implication for (S)-Arotinolol | Reference |
|---|---|---|---|
| 5-HT1B Serotonergic Receptors | Inhibition of radioligand binding. | Modulation of serotonergic signaling, potential for new therapeutic applications beyond cardiovascular disease. | medchemexpress.commedchemexpress.com |
| Endothelial Nitric Oxide (NO) Synthase (eNOS) | Increased eNOS phosphorylation and NO-mediated vasodilation. | Direct endothelial effects contributing to improved vascular compliance and antihypertensive action. | plos.org |
| Voltage-gated Potassium (Kv) Channels | Involvement in arotinolol-induced vasodilation. | A distinct mechanism for vasorelaxation that could be beneficial in specific hypertensive populations. | plos.org |
| β3-Adrenergic Receptor | Weak partial agonism. | Potential metabolic benefits and enhanced vasodilation. | wikipedia.org |
Exploration of Stereoselective Interactions with Other Receptor Systems
Stereoselectivity is a fundamental principle in pharmacology, where enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. researchgate.net For arotinolol, stereospecificity is known to be critical for its pharmacokinetics; for instance, the S-enantiomer is highly retained in red blood cells, and the two enantiomers show different binding affinities to serum proteins. drugbank.com
Future research must extend this understanding to pharmacodynamic interactions at a molecular level, particularly concerning non-adrenergic receptors. It is crucial to determine whether the observed interaction with the 5-HT1B receptor is stereoselective. General studies on beta-blockers have revealed that stereoisomers can have unexpectedly different potencies at different receptor subtypes and in different tissues. nih.gov For example, the (+)-enantiomers of some beta-blockers show a substantially higher affinity for ciliary process β2-receptors than for cardiac receptors, challenging the simple assumption that one enantiomer is always the less active "distomer". nih.gov A comprehensive investigation using enantiomerically pure (S)-Arotinolol and (R)-Arotinolol is needed to map their binding affinities and functional activities across a panel of receptors, including serotonin (B10506), dopamine, and other G-protein coupled receptors (GPCRs).
| Property | Known Information (Racemate/Mixed) | Unexplored Avenue for (S)-Arotinolol | Reference |
|---|---|---|---|
| Pharmacokinetics | Enantiomers exhibit different binding to α1-acid glycoprotein (B1211001). The S-enantiomer is highly retained in red blood cells. | Quantifying the impact of stereoselective transport and metabolism on the specific pharmacological profile of (S)-Arotinolol. | drugbank.com |
| Adrenergic Receptor Binding | The pharmacodynamic profile of racemic alpha/beta blockers is often a result of different receptor selectivity of their component stereoisomers. | Precise determination of the binding affinities (Ki) of pure (S)-Arotinolol for α1, β1, and β2 receptors compared to its (R)-counterpart. | nih.gov |
| Non-Adrenergic Receptor Binding | Racemic arotinolol binds to 5-HT1B receptors. | Is the binding to 5-HT1B receptors stereoselective? Does (S)-Arotinolol interact with other receptor systems in a stereospecific manner? | medchemexpress.commedchemexpress.com |
Development of Advanced In Silico Models for Predicting (S)-Arotinolol's Pharmacological Profile
The use of computer-based (in silico) models can significantly accelerate drug discovery and development by predicting a compound's properties and interactions, thereby reducing reliance on costly and time-consuming experimental work. nih.govnih.gov For (S)-Arotinolol, developing advanced in silico models represents a major opportunity to build a more comprehensive pharmacological profile.
Future efforts should focus on creating sophisticated models such as:
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Models: These models can correlate the specific 3D structure of (S)-Arotinolol with its biological activity, helping to identify the key molecular features responsible for its interactions at both on- and off-targets. biotech-asia.org
Machine Learning (ML) and Deep Learning (DL) Models: By training algorithms on large datasets of chemical structures and biological activities, ML/DL models can predict the polypharmacology of (S)-Arotinolol, including potential interactions with a wide array of proteins. peerj.complos.org
Physiologically Based Pharmacokinetic (PBPK) Models: Integrating ML predictions with mechanistic PBPK models can allow for the simulation of complete plasma concentration-time profiles for (S)-Arotinolol, accounting for its unique stereospecific distribution and metabolism. biorxiv.org
Human In Silico Trials: Advanced models simulating populations of human cell types, such as cardiomyocytes, can be used to predict the variability in patient responses and assess the cardiotoxicity risk of (S)-Arotinolol with potentially greater accuracy than animal models. frontiersin.org
These models would not only help in predicting efficacy and safety but also in identifying potential new therapeutic indications or flagging risks associated with off-target activity.
Research into Potential Stereospecific Off-Target Interactions
Off-target interactions are a primary cause of adverse drug effects but can also represent opportunities for drug repurposing. frontiersin.org It is imperative to investigate the off-target binding profile of (S)-Arotinolol and, crucially, to determine if these interactions are stereospecific. An interaction that is unique to or significantly stronger with the (S)-enantiomer versus the (R)-enantiomer could have profound clinical implications.
Computational screening methods can predict a multitude of potential off-target interactions for a small molecule, many of which have not been previously reported. frontiersin.org These predictions can then be validated experimentally. For (S)-Arotinolol, the known interaction with the 5-HT1B receptor serves as a primary candidate for stereospecific investigation. medchemexpress.com Further research should employ techniques like target engagement-mediated amplification (TEMA) or affinity chromatography-mass spectrometry to screen (S)-Arotinolol against a broad panel of proteins, including kinases, ion channels (such as the hERG channel), and other GPCRs, to build a comprehensive stereospecific off-target map. nih.govnih.gov Understanding these interactions is vital for a complete assessment of the compound's safety and therapeutic window.
Optimizing Preclinical Models for Predicting Human Pharmacological Responses
A significant challenge in drug development is the translation of findings from preclinical models to human clinical outcomes. nih.gov Standard animal models, while useful, may not fully recapitulate the complexities of human physiology and disease. Future research on (S)-Arotinolol should focus on optimizing and utilizing more predictive, human-relevant preclinical models.
This includes moving beyond conventional rodent models of hypertension towards more advanced systems:
Ex Vivo Human Tissue Models: Using fresh human tissues, such as arteries or cardiac muscle slices, allows for the study of (S)-Arotinolol's effects in a system that maintains native tissue architecture and cellular heterogeneity. nih.gov
Humanized Animal Models: The development of animal models with humanized components (e.g., liver enzymes or receptors) could provide more accurate pharmacokinetic and pharmacodynamic data.
Human Induced Pluripotent Stem Cell (hiPSC)-Derived Models: hiPSC-derived cells, such as cardiomyocytes and endothelial cells, can be used to create patient-specific or population-based 2D and 3D (organoid) models to study efficacy and toxicity.
In Silico Human Models: As mentioned previously, computational models of human cells and organ systems offer a powerful, high-throughput method to predict clinical responses and variability. frontiersin.org
By employing these advanced models, researchers can gain a more accurate prediction of how (S)-Arotinolol will behave in human patients, potentially reducing late-stage clinical trial failures.
Elucidation of Long-Term Molecular and Cellular Adaptations to (S)-Arotinolol Exposure
Chronic administration of any receptor antagonist can lead to adaptive changes within the cell and tissue, which can influence the long-term efficacy and safety of the drug. mdpi.com The long-term molecular and cellular adaptations to (S)-Arotinolol exposure are largely unknown and represent a critical area for future investigation.
Prolonged blockade of adrenergic receptors may lead to compensatory mechanisms, such as:
Receptor Upregulation: Cells may increase the density of adrenergic receptors on their surface, potentially leading to tolerance or a rebound effect upon drug withdrawal.
Changes in Downstream Signaling: Chronic exposure could alter the coupling efficiency of G-proteins or modulate the activity of second messenger systems like adenylyl cyclase.
Altered Gene Expression: The cell may adapt by changing the transcription of genes related to the adrenergic signaling pathway and other compensatory pathways. nih.gov
Research should focus on characterizing these adaptations in relevant cell types (cardiomyocytes, vascular smooth muscle cells) following prolonged exposure to (S)-Arotinolol. Techniques such as quantitative proteomics, transcriptomics, and functional assays can be used to map these long-term changes, providing insight into potential mechanisms of drug tolerance, withdrawal syndromes, and long-term safety. nih.gov
Q & A
Q. What is the mechanism of action of (S)-arotinolol in hypertension management, and how does its dual α/β-adrenergic blockade influence experimental design?
(S)-Arotinolol exerts antihypertensive effects via dual α1- and β-receptor blockade: β-blockade reduces heart rate and cardiac output, while α1-blockade decreases peripheral vascular resistance . Experimental designs should account for these dual mechanisms by measuring both hemodynamic parameters (e.g., cardiac output, total peripheral resistance) and receptor occupancy assays. Preclinical studies in spontaneously hypertensive rats (SHR) demonstrate its vascular protective effects via eNOS phosphorylation, suggesting additional mechanistic pathways to explore .
Q. How can researchers ensure accurate quantification of (S)-arotinolol in pharmacokinetic studies?
High-performance liquid chromatography (HPLC) is preferred over extraction-titration due to its accuracy and simplicity, with a linear range suitable for plasma and tissue samples . For enantiomer-specific analysis, LC-MS/MS with chiral separation columns is recommended, as it achieves a lower limit of quantification (0.5 ng·mL⁻¹) and resolves stereospecific protein-binding differences (e.g., 84.5% binding for (S)-enantiomer vs. 95.3% for (R)-enantiomer) .
What are the primary considerations for formulating a PICOT-based research question for (S)-arotinolol clinical trials?
Using the PICOT framework (Population, Intervention, Comparison, Outcome, Time), a study might ask: "In adults with essential hypertension (P), does (S)-arotinolol (I) compared to metoprolol (C) reduce nocturnal blood pressure (O) over 8 weeks (T)?" This structure ensures alignment with meta-analyses that compared arotinolol to β-blockers and calcium channel blockers .
Advanced Research Questions
Q. How should researchers address contradictions between mechanistic benefits and clinical efficacy outcomes in (S)-arotinolol studies?
While preclinical data highlight (S)-arotinolol's unique vascular benefits (e.g., reduced aortic stiffness via eNOS activation ), clinical meta-analyses show no superiority in blood pressure reduction over other antihypertensives . To reconcile this, design studies with dual endpoints: (1) clinical efficacy (e.g., 24-hour ambulatory blood pressure) and (2) mechanistic biomarkers (e.g., collagen content, NO production). Subgroup analyses by patient phenotypes (e.g., non-dipper hypertension) may also clarify context-dependent effects .
Q. What methodological improvements are needed to enhance the validity of meta-analyses on (S)-arotinolol?
Existing meta-analyses are limited by small sample sizes, lack of blinding, and heterogeneous comparators . Future studies should adopt CONSORT guidelines, report randomization/allocation concealment, and use random-effects models to account for variability across studies (e.g., differences in control drugs like enalapril vs. atenolol) . Sensitivity analyses excluding low Jadad-score trials (<3) can improve reliability .
Q. How can pharmacokinetic differences between (S)- and (R)-arotinolol enantiomers impact experimental outcomes?
The (S)-enantiomer exhibits lower protein binding (84.5% vs. 95.3%) and faster renal clearance, necessitating enantiomer-specific pharmacokinetic modeling . Studies should employ chiral LC-MS/MS to monitor plasma concentrations and correlate with pharmacodynamic effects (e.g., heart rate reduction). Population pharmacokinetic models can account for covariates like α1-acid glycoprotein levels .
Q. What strategies optimize subgroup analyses in trials evaluating (S)-arotinolol for comorbid conditions (e.g., hypertension with anxiety)?
In populations with hypertension and anxiety/depression, use validated scales (e.g., SAS, SDS) as secondary endpoints . Stratified randomization by baseline anxiety scores and covariate-adjusted analyses (e.g., ANCOVA) can isolate (S)-arotinolol's psychotropic effects. Preclinical models should integrate behavioral assays (e.g., elevated plus maze) with hemodynamic measurements .
Q. What ethical and methodological standards apply to preclinical studies of (S)-arotinolol?
Follow NIH guidelines for reporting animal studies, including detailed descriptions of SHR strain, dosing regimens, and exclusion criteria (e.g., renal dysfunction) . For translational relevance, align preclinical outcomes (e.g., aortic collagen content) with clinical endpoints (e.g., pulse wave velocity) .
Methodological Resources
- Data Analysis : Use RevMan or R’s
metaforpackage for fixed/random-effects meta-analyses . - Analytical Techniques : Chiral LC-MS/MS protocols for enantiomer resolution ; HPLC conditions: ZORBAX C18 column, acetonitrile-water mobile phase .
- Ethics : Reference IRB protocols for human trials, emphasizing informed consent and monitoring of bradycardia risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
